2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a bromophenoxy group, a methoxyphenyl group, and a pyrrolidinyl group attached to an acetamide backbone. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent to form the bromophenoxy intermediate.
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenyl with an appropriate halogenating agent to form the methoxyphenyl intermediate.
Coupling Reaction: The bromophenoxy and methoxyphenyl intermediates are then coupled with a pyrrolidine derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the bromophenoxy group, potentially leading to the formation of phenol derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- 2-(4-iodophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs. The presence of the bromine atom, for example, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H25BrN2O3 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H25BrN2O3/c1-26-18-8-4-16(5-9-18)20(24-12-2-3-13-24)14-23-21(25)15-27-19-10-6-17(22)7-11-19/h4-11,20H,2-3,12-15H2,1H3,(H,23,25) |
InChI Key |
AAQLMSDNAFQARB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Br)N3CCCC3 |
Origin of Product |
United States |
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